Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
Description
Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic small molecule characterized by a pyrrolidine sulfonyl backbone linked to a phenyl carbamate group and a 5-fluoropyrimidin-2-yloxy substituent. The carbamate group may influence metabolic stability and bioavailability compared to ester or amide derivatives.
Properties
IUPAC Name |
methyl N-[4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O5S/c1-25-16(22)20-12-2-4-14(5-3-12)27(23,24)21-7-6-13(10-21)26-15-18-8-11(17)9-19-15/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCGENNRPGAIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate involves multiple steps:
Formation of the pyrimidinyl intermediate: : Starting with 5-fluoropyrimidine, this step typically involves nucleophilic substitution reactions.
Introduction of the pyrrolidine moiety: : This can be achieved through amination reactions, where the pyrrolidin-1-yl group is introduced.
Sulfonation: : The phenyl group is introduced and subsequently sulfonated under controlled conditions to yield the sulfonyl phenyl intermediate.
Carbamation: : The final step involves reacting the sulfonyl phenyl intermediate with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound would be scaled up from the lab synthesis involving similar steps but with optimizations for yield, purity, and cost-effectiveness. Process improvements might include the use of continuous flow reactors for better control over reaction conditions and reduced reaction times.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates are prone to hydrolysis under acidic or basic conditions, yielding amines and carbonic acid derivatives. For structurally similar carbamates (e.g., 5b in ):
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Conditions : Liver S9 (metabolic conditions), pH 7.4, 37°C.
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Outcomes : Hydrolysis to the corresponding amine (e.g., 2 in ) with a half-life of ~23 minutes.
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Mechanism : Likely involves base-catalyzed cleavage of the carbamate ester bond.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Hydrolysis | Liver S9 | Amine derivative (e.g., 2 ) |
Reduction Reactions
Sulfonamide groups are generally resistant to reduction, but strong reducing agents may cleave or modify adjacent groups:
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
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Potential Outcomes : Reduction of the sulfonamide group to a sulfide or cleavage of the pyrrolidine ring.
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Note : Specific data for this compound is limited; analogs suggest sulfonamides remain stable under standard reduction conditions.
Substitution Reactions
The aromatic ring and pyrrolidine moiety may undergo nucleophilic or electrophilic substitution:
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Nucleophilic Substitution : Activated positions (e.g., fluoro-substituted pyrimidine) could react with nucleophiles under basic conditions.
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Electrophilic Substitution : The sulfonamide group directs electrophiles to ortho/para positions on the phenyl ring.
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Conditions : SNAr (nucleophilic aromatic substitution) reactions may occur on halogenated pyrimidine rings (e.g., using i-Pr₂NEt in MeCN at 140°C, as described in ).
Rearrangement Reactions
Carbamates can undergo rearrangements via mechanisms analogous to the Hofmann or Curtius rearrangements:
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Base-Mediated Pathways : Deprotonation followed by concerted rearrangement (e.g., intramolecular decarboxylation to form alkylamines, as seen in ).
Stability and Metabolism
The compound’s stability is influenced by its carbamate and sulfonamide groups:
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In Vitro Stability : Likely moderate stability under physiological conditions, analogous to 5b in .
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Metabolic Products : Hydrolysis to amines (e.g., 2 ) or oxidation of the sulfonamide group to sulfinic/sulfonic acids.
Key Research Findings
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Hydrolytic Instability : Carbamates like 5b hydrolyze rapidly under metabolic conditions, suggesting similar behavior for this compound .
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Reaction Mechanisms : Base-mediated decarboxylation involves deprotonation followed by rearrangement, analogous to Hofmann rearrangement .
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Chemoselectivity : SNAr reactions on halogenated heteroarenes (e.g., fluoropyridines) dominate over sulfonylation under specific conditions .
Comparison of Reaction Conditions
Scientific Research Applications
Anticancer Activity
Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has been explored for its potential as an anticancer agent. The fluoropyrimidine component is particularly notable for its role in targeting cancer cells due to its structural similarity to nucleotides, which can interfere with DNA synthesis .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes involved in disease processes. For instance, derivatives of carbamates have been found effective against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis . this compound may exhibit similar inhibitory effects, making it a candidate for further investigation.
Drug Design and Medicinal Chemistry
Carbamates like this one are increasingly being utilized in drug design due to their ability to enhance metabolic stability and bioavailability. They serve as valuable scaffolds for developing enzyme inhibitors and other therapeutic agents . The unique structure of this compound allows for modifications that can lead to improved efficacy and reduced side effects.
Case Study 1: Antitumor Activity
In a study examining various carbamate derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The presence of the fluoropyrimidine moiety was crucial for enhancing the anticancer properties observed .
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibition of MMPs by carbamate derivatives. This compound was tested alongside other compounds, demonstrating potent inhibition of MMP activities relevant to tumor invasion and metastasis .
Mechanism of Action
Molecular Targets and Pathways Involved
While the exact mechanism of action depends on its specific applications, generally, this compound may interact with cellular proteins and enzymes through covalent or non-covalent binding, potentially affecting biological pathways related to signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with patented analogues but differs in core architecture and substituents:
Compound 1 : Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate
- Core : Pyrazolo[3,4-b]pyridine fused with pyrimidine.
- Key Substituents : 2-fluorobenzyl, methyl carbamate.
- Comparison: Unlike the target’s pyrrolidine sulfonyl group, this compound features a pyrazolo-pyridine core, which may enhance aromatic stacking interactions. The 4,6-diamino groups could improve solubility but increase metabolic liability.
Compound 2 : N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide
- Core: Pyrazolo[3,4-d]pyrimidine linked to a chromenone (4-oxo-4H-chromen-2-yl).
- Key Substituents : Methanesulfonamide, 3-fluorophenyl.
- The sulfonamide group (vs. carbamate) may confer higher hydrolytic stability.
Compound 3 : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Core : Similar to Compound 2 but with an isopropyl-sulfonamide.
- Comparison : The isopropyl group enhances steric bulk, which could improve target selectivity but reduce solubility.
Physicochemical Properties
Biological Activity
Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate, identified by its CAS number 2034579-63-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17FN4O5S, with a molecular weight of 396.4 g/mol. Its structure features a pyrrolidine ring, a sulfonamide group, and a fluorinated pyrimidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17FN4O5S |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 2034579-63-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The compound has been shown to inhibit certain enzymes that are crucial for cell proliferation and survival, particularly in cancerous cells.
Enzyme Inhibition
Research indicates that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis. This inhibition could lead to decreased DNA synthesis and cell division in rapidly proliferating cells such as cancer cells .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound across different models:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including A431 (vulvar epidermal carcinoma). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration .
- Antimicrobial Effects : Some studies suggest that the compound possesses antimicrobial properties, inhibiting the growth of specific bacterial strains. This activity may be linked to its ability to disrupt bacterial cell wall synthesis .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways. This suggests a broader therapeutic application beyond oncology .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against A431 cells revealed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties, this compound showed effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests potential for development as an antimicrobial agent .
Q & A
How can the synthetic route for Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate be optimized to improve yield and purity?
Methodological Answer:
Optimization should focus on reaction intermediates and coupling efficiency. For example, the sulfonylation step between pyrrolidine derivatives and fluoropyrimidine intermediates often requires precise stoichiometric control of reagents like sulfonyl chlorides. Design of Experiments (DoE) methodologies, such as factorial designs, can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield . Parallel synthesis techniques, as demonstrated in pyrimidinyl carbamate analogs, can screen reaction conditions (e.g., DMF vs. THF) to minimize side products like hydrolyzed intermediates . Post-synthesis purification via recrystallization (using 2-propanol or ethanol) or column chromatography (silica gel with ethyl acetate/hexane gradients) is recommended, as seen in structurally similar carbamates .
What advanced spectroscopic techniques are essential for resolving structural ambiguities in this compound?
Methodological Answer:
Multi-dimensional NMR (e.g., - HSQC, - HMBC) is critical for confirming connectivity between the pyrrolidine-sulfonyl and fluoropyrimidine moieties. For instance, NMR can distinguish between fluorine environments in the pyrimidine ring and potential fluorinated byproducts . High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular ion peaks, while IR spectroscopy identifies carbonyl stretching frequencies (e.g., carbamate C=O at ~1740 cm) to confirm functional group integrity .
How can computational modeling aid in predicting the reactivity of the fluoropyrimidine moiety during derivatization?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electron-deficient sites on the fluoropyrimidine ring, predicting regioselectivity in nucleophilic substitutions. For example, the 5-fluoro group’s electronegativity may direct electrophilic attacks to the 4-position, as observed in similar pyrimidine derivatives . Quantum mechanical/molecular mechanical (QM/MM) hybrid methods can simulate transition states for sulfonylation or carbamate formation, reducing trial-and-error in experimental design .
What strategies address contradictions in biological activity data across different assay conditions?
Methodological Answer:
Standardize assays using orthogonal methods (e.g., enzymatic vs. cell-based assays) to validate target engagement. For fluoropyrimidine-containing compounds, pH-dependent solubility (e.g., in PBS vs. DMSO) may skew IC values. Statistical meta-analysis of dose-response curves across multiple replicates can distinguish assay artifacts from true biological variability . Cross-referencing with structural analogs (e.g., 4-fluorophenyl carbamates) helps identify substituent effects on activity .
How can reaction kinetics be analyzed for the sulfonylation step in this compound’s synthesis?
Methodological Answer:
Use stopped-flow UV-Vis spectroscopy to monitor sulfonate intermediate formation in real time. Pseudo-first-order kinetics under excess sulfonyl chloride conditions can reveal rate-limiting steps (e.g., nucleophilic attack by pyrrolidine). Arrhenius plots (ln(k) vs. 1/T) determine activation energy, guiding temperature optimization . Comparative studies with non-fluorinated pyrimidine analogs (e.g., 5-CH vs. 5-F) quantify electronic effects on reaction rates .
What safety protocols are critical for handling intermediates with fluorinated aromatic rings?
Methodological Answer:
Fluoropyrimidines may release HF under acidic or high-temperature conditions. Use fluoropolymer-coated glassware and conduct reactions in fume hoods with HF scavengers (e.g., calcium carbonate) . Personal protective equipment (PPE) must include nitrile gloves and face shields. First-aid measures for skin contact require immediate rinsing with 2.5% calcium gluconate gel, as recommended for fluorinated carbamates .
How can structure-activity relationship (SAR) studies guide the modification of the pyrrolidine-sulfonyl group?
Methodological Answer:
Systematic substitution at the pyrrolidine nitrogen (e.g., alkyl vs. aryl groups) can probe steric and electronic effects on target binding. For example, bulkier substituents may hinder sulfonyl group rotation, altering conformational stability . Comparative molecular field analysis (CoMFA) models correlate 3D electrostatic/hydrophobic fields with activity, guiding rational design .
What chromatographic techniques resolve diastereomers in the pyrrolidine intermediate?
Methodological Answer:
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) enable enantiomeric resolution via HPLC. Mobile phases with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid improve peak symmetry for polar sulfonamide intermediates . Preparative SFC (supercritical fluid chromatography) with CO/methanol modifiers offers scalable separation with minimal solvent waste .
How do solvent effects influence the stability of the carbamate group during storage?
Methodological Answer:
Polar aprotic solvents (e.g., acetonitrile) stabilize carbamates by reducing hydrolysis rates. Accelerated stability studies (40°C/75% RH) under ICH guidelines can identify degradation pathways . Lyophilization in amorphous solid dispersions (e.g., with PVP-VA64) enhances shelf-life by minimizing moisture uptake .
What mechanistic insights explain unexpected byproducts in the fluoropyrimidine coupling step?
Methodological Answer:
Competitive O- vs. N-alkylation in fluoropyrimidine intermediates may arise from solvent-dependent nucleophilicity. For example, DMF promotes O-alkylation, while DMSO favors N-alkylation due to differing solvation effects . LC-MS/MS fragmentation patterns identify byproduct structures, while in situ IR monitors reaction progress via carbonyl band shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
